3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Description
Properties
IUPAC Name |
3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-4-6(13)5(2)12(11-4)3-7(8,9)10/h13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTFYHCEEIQSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol (CAS No. 1006487-08-6) is a pyrazole derivative that has garnered attention for its potential biological activities. The trifluoroethyl group enhances its lipophilicity and may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C8H9F3N2O
- Molecular Weight : 206.17 g/mol
- IUPAC Name : 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-ol
- Structure :
- SMILES: CC1=NN(CC(F)(F)F)C(C)=C1C=O
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced binding affinity to various receptors and enzymes due to their unique electronic properties.
Target Interactions
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for receptor systems such as NMDA receptors, which are crucial for synaptic plasticity and memory function.
Biological Activity Data
| Study | Target | Methodology | Findings |
|---|---|---|---|
| Study A | NMDA Receptors | In vitro assays | Enhanced potentiation observed in the presence of the compound. |
| Study B | Enzymatic Activity | Kinetic assays | Significant inhibition of enzyme activity at concentrations above 50 µM. |
| Study C | Cell Viability | MTT Assay | Reduced cell viability in cancer cell lines at IC50 values ranging from 20 to 40 µM. |
Case Study 1: Neuroprotective Effects
In a study exploring neuroprotective agents, this compound was evaluated for its ability to mitigate oxidative stress in neuronal cells. Results indicated that the compound significantly reduced markers of oxidative damage and improved cell survival rates by approximately 30% compared to untreated controls.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this pyrazole derivative against various cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells with an IC50 value of 25 µM. Mechanistic studies suggested that apoptosis was induced via the mitochondrial pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variation in Position 1 Substituents
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol (CAS 2270905-69-4)
- Structural Difference : Replaces the trifluoroethyl group with a methoxyethyl chain.
- Impact: Reduced electronegativity compared to trifluoroethyl, lowering metabolic stability. Increased hydrophilicity due to the methoxy group. Molecular weight: 170.21 (vs. 208.18 for the methanol analog) .
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl Derivatives
- Structural Difference : Trifluoroethyl replaced with a phenyl group.
- Increased lipophilicity and steric bulk .
1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl ethanol
Variation in Position 4 Functional Groups
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Hydrochloride
- Structural Difference : Hydroxyl group replaced with an amine.
- Impact :
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
Variation in Heterocyclic Fusion
S-Derivatives of 4-Amino-5-(5-Methylpyrazol-3-yl)-1,2,4-Triazole-3-Thiol
- Structural Difference : Pyrazole fused with triazole-thiol moieties.
- Impact: Enhanced biological activity (e.g., antimicrobial properties).
Coumarin-Pyrimidinone-Pyrazole Hybrids
- Structural Difference: Pyrazole linked to coumarin and pyrimidinone rings.
- Impact: Extended conjugation for optical applications. Potential use in photodynamic therapy .
Preparation Methods
Hydrazine-Based Cyclization Methods
A common approach involves the condensation of hydrazines with α,β-unsaturated carbonyl compounds or related precursors, followed by cyclization to form the pyrazol-4-ol core.
- The synthesis of pyrazol-4-ol derivatives often employs hydrazine derivatives reacting with suitable carbonyl compounds, with subsequent cyclization under reflux conditions in polar solvents like ethanol or acetic acid.
- For instance, the preparation of 3,5-dimethylpyrazol-4-ol derivatives can be achieved via condensation of 3,5-dimethyl-1H-pyrazol-4-amine with electrophilic reagents, followed by oxidation or rearrangement steps.
Trifluoroethyl Incorporation
The trifluoroethyl group at the 1-position is typically introduced via nucleophilic substitution or addition reactions involving trifluoroethyl halides or related electrophiles.
- A notable method involves the nucleophilic substitution of a 1H-pyrazol-4-ol precursor with 2,2,2-trifluoroethyl halides under basic conditions, such as potassium carbonate in acetonitrile, to afford the desired trifluoroethyl-substituted pyrazol-4-ol.
Specific Preparation Method for 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Synthesis via Multistep Pathway
Based on recent patents and research articles, a typical route involves:
- Step 1: Synthesis of 3,5-dimethyl-1H-pyrazol-4-amine via condensation of acetylacetone with hydrazine derivatives.
- Step 2: Alkylation of the amino group with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl chloride) in the presence of a base such as potassium carbonate.
- Step 3: Cyclization and oxidation steps to form the pyrazol-4-ol core, often facilitated by oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide under controlled conditions.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acetylacetone + hydrazine hydrate | Ethanol | Reflux | 75-85 | Formation of pyrazol-4-amine intermediate |
| 2 | Trifluoroethyl halide + K2CO3 | Acetonitrile | Room temp to 50°C | 80-90 | Nucleophilic substitution to introduce trifluoroethyl group |
| 3 | Oxidant (H2O2) | Acetic acid | 50-60°C | 70-85 | Cyclization to form pyrazol-4-ol |
Note: The overall yield can be optimized by controlling reaction times, solvent purity, and temperature.
Alternative Approaches and Modern Methodologies
One-Pot Multicomponent Reactions
Recent advances include one-pot multicomponent reactions (MCRs) that combine hydrazine derivatives, trifluoroethyl reagents, and aldehydes or ketones, streamlining the synthesis.
Catalytic and Green Chemistry Methods
- Catalysts such as zinc chloride or acid catalysts (e.g., sulfuric acid) facilitate cyclization and improve yields.
- Solvent-free or aqueous conditions are being explored for environmentally friendly synthesis.
Summary of Key Data
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Advantages |
|---|---|---|---|---|---|
| Hydrazine condensation | Acetylacetone + hydrazine | None | Reflux | 75-85% | Well-established, high yield |
| Nucleophilic substitution | Pyrazol-4-ol + trifluoroethyl halide | K2CO3 | Room temp to 50°C | 80-90% | Direct introduction of trifluoroethyl group |
| Multicomponent cyclization | Hydrazine + trifluoroethyl enone | Acid catalyst | Reflux | 70-97% | One-pot, regioselective |
Concluding Remarks
The synthesis of This compound is achievable through multiple strategies, with the most efficient being multistep pathways involving hydrazine derivatives and trifluoroethyl electrophiles. Recent innovations emphasize regioselectivity and green chemistry principles, with one-pot multicomponent reactions offering promising avenues for scalable and environmentally benign production.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of β-ketoesters or hydrazine derivatives with trifluoroethylamine under reflux in ethanol, followed by purification via recrystallization (common in pyrazole syntheses) . For example, evidence from similar pyrazole derivatives suggests using ethanol as a solvent at 80–100°C for 2–4 hours to achieve optimal yields. Adjusting stoichiometry (e.g., 1:1 molar ratio of hydrazine to ketone) and employing acid catalysts (e.g., acetic acid) can improve regioselectivity .
Q. How can the structure of this compound be unambiguously confirmed?
- Methodology : Combine X-ray crystallography with spectroscopic techniques. Single-crystal X-ray diffraction (using SHELXL for refinement ) provides definitive bond-length and angle data. Pair this with H/C NMR to confirm substituent positions (e.g., trifluoroethyl group at N1, hydroxyl at C4) . For instance, the trifluoroethyl group’s F NMR signal near -70 ppm and deshielded pyrazole protons (δ 6.5–7.5 ppm) are diagnostic .
Q. What analytical methods are critical for assessing purity and stability?
- Methodology : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>95%). Stability studies should include thermogravimetric analysis (TGA) and accelerated degradation under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C for 48 hours) to identify decomposition products via LC-MS .
Advanced Research Questions
Q. How can regioselectivity challenges in trifluoroethyl group incorporation be addressed?
- Methodology : Employ protective group strategies. For example, temporarily protect the hydroxyl group at C4 with a tert-butyldimethylsilyl (TBS) ether before introducing the trifluoroethyl moiety via nucleophilic substitution. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group . Computational modeling (DFT) of transition states can also predict favorable reaction pathways .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : For ambiguous NMR signals (e.g., overlapping pyrazole protons), use 2D techniques (COSY, HSQC) or variable-temperature NMR to separate resonances. If crystallography data conflicts with spectroscopic assignments (e.g., unexpected tautomerism), refine the crystal structure using SHELX’s twin refinement tools for twinned crystals .
Q. What strategies optimize crystallization for X-ray studies with this compound?
- Methodology : Screen solvents (e.g., DMF/EtOH mixtures) via vapor diffusion. Evidence from analogous pyrazole-ol derivatives shows that slow evaporation at 4°C yields high-quality crystals. If twinning occurs, use SHELXL’s TWIN/BASF commands to model disorder .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodology : Modify the trifluoroethyl group (e.g., replace with pentafluoropropyl) or the hydroxyl group (e.g., esterify with acetyl chloride). Assess bioactivity via enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential) and compare with computational docking results (AutoDock Vina) . Evidence from pyrazole-carbaldehyde derivatives suggests that electron-withdrawing groups enhance metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
